molecular formula C6H8 B1239289 1,3,5-Hexatriene CAS No. 821-07-8

1,3,5-Hexatriene

Cat. No. B1239289
CAS RN: 821-07-8
M. Wt: 80.13 g/mol
InChI Key: AFVDZBIIBXWASR-AATRIKPKSA-N
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Description

1,3,5-Hexatriene is the simplest conjugated triene . Its structure predicts two geometrical isomers, the cis form being the open chain analog of benzene . It has a molecular weight of 80.1277 .


Synthesis Analysis

The synthesis of 1,3,5-Hexatriene can be achieved through the thermocatalytic decomposition of 4-propenyl-1,3-dioxane . This process supposedly proceeds via the intermediate formation of 2,4-hexadien-1-ol and 2-methyl-5,6-dihydro-(2H)-pyran, leading to 1,3,5-hexatriene and methylcyclopentadienes .


Molecular Structure Analysis

1,3,5-Hexatriene has three double bonds and six π MOs . In the ground state, only the three bonding orbitals, ψ1, ψ2, and ψ3, are filled . The hydrogen atoms are across the double bond from each other .


Chemical Reactions Analysis

The photochemically induced ring-opening isomerization reaction of 1,3-cyclohexadiene (CHD) to 1,3,5-hexatriene (HT) is a textbook example of a pericyclic reaction . The isomerization pathway starts with a valence excitation to the lowest-lying bright state, followed by a passage through a conical intersection to a dark doubly excited state, and finally a branching between either the return to the ground state of the cyclic molecule or the actual ring-opening reaction leading to the open-chain isomer .


Physical And Chemical Properties Analysis

1,3,5-Hexatriene has a boiling point of 353. ± 3. K and a fusion point of 261.45 K . It has a molecular weight of 80.1277 .

Scientific Research Applications

  • Catalytic Reactions and Derivatives :1,3,5-Hexatriene derivatives are utilized in atom-economic cobalt-catalyzed transformations, such as the Diels-Alder reaction with alkynes, 1,4-hydrovinylation with terminal alkenes, and 1,4-hydrohexatrienylation. These processes yield cyclic derivatives like stilbenes or acyclic products with controlled double bond geometry (Schmidt & Hilt, 2013).

  • Combustion and Auto-ignition Control :1,3,5-Hexatriene plays a role in modifying the reactivity of conventional fuel. A detailed chemical kinetic model for its low-temperature combustion (500–1200 K) outlines its use as an additive for auto-ignition control (Schönborn et al., 2019).

  • Electron Impact Excitation Studies :Low energy electron impact studies on 1,3,5-hexatriene have been conducted to understand electronic excitation and absorption properties. This research is significant for understanding molecular electron interactions (Knoop & Oosterhoff, 1973).

  • Photoionization and Photoelectron Spectroscopy :1,3,5-Hexatriene has been the subject of femtosecond time-resolved photoionization and photoelectron spectroscopy studies, particularly for understanding ultrafast photodynamics in its different isomers (Cyr & Hayden, 1996).

  • Chemical Synthesis and Drug Development :The compound has been used in the total synthesis of complex molecules like 2'-O-methylmyxalamide D and its isomers, demonstrating its utility in organic synthesis and potential applications in pharmaceuticals (Coleman, Lu, & Modolo, 2007).

  • Chemical Transformations on Surfaces :Studies have explored the adsorption and reactivity of 1,3,5-hexatriene on surfaces like Pd(111), contributing to our understanding of surface chemistry and catalytic processes (Vasquez & Madix, 1998).

  • Computational Chemistry and Theoretical Studies :Computational studies on 1,3,5-hexatrienes have provided insights into the electronic structure and thermal rearrangements of these compounds, vital for understanding chemical reactions at a molecular level (Bozkaya & Özkan, 2012).

Safety And Hazards

1,3,5-Hexatriene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The photochemical ring-opening reaction of 1,3-cyclohexadiene (CHD) to 1,3,5-hexatriene (HT) has been amply investigated with advanced spectroscopic techniques . Future research could focus on further understanding the complex dynamical evolution of the reactive state .

properties

IUPAC Name

(3E)-hexa-1,3,5-triene
Source PubChem
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InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h3-6H,1-2H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDZBIIBXWASR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026520
Record name (3E)-Hexa-1,3,5-triene
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Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5-Hexatriene

CAS RN

821-07-8, 2235-12-3
Record name trans-1,3,5-Hexatriene
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Record name 1,3,5-Hexatriene, (3E)-
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Record name 1,3,5-Hexatriene
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Record name (3E)-Hexa-1,3,5-triene
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Record name Hexa-1,3,5-triene, mixed isomers
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Record name 1,3,5-HEXATRIENE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,900
Citations
GF Woods, LH Schwartzman - Journal of the American Chemical …, 1948 - ACS Publications
cis-11-Octadecenoic and¿ raws-11-octadecenoic (vaccenic) adds have been synthesized in good yield by condensation of 1-octyne with 1-chloro-9-iodonane, conversion of the …
Number of citations: 60 pubs.acs.org
MP Andrich, JM Vanderkooi - Biochemistry, 1976 - ACS Publications
Mary P. Andrich and Jane M. Vanderkooi* abstract: The fluorescence polarization of 1, 6-diphenyl-1, 3, 5-hexatriene in phospholipid vesicles is a function of the physical state of the lipid…
Number of citations: 262 pubs.acs.org
R Fiorini, M Valentino, S Wang, M Glaser… - Biochemistry, 1987 - ACS Publications
Departments of Biochemistry and Physics, University of Illinois at Urbana-Champaign, Urbana, Illinois 61801 Received January 27, 1986; Revised Manuscript Received November 13, …
Number of citations: 149 pubs.acs.org
H Pottel, W van der Meer, W Herreman - Biochimica et Biophysica Acta …, 1983 - Elsevier
In this paper it is shown that for 1,6-diphenyl-1,3,5-hexatriene there exists a simple analytical relation between the orientational order parameter and the steady-state fluorescence …
Number of citations: 221 www.sciencedirect.com
L Davenport, RE Dale, RH Bisby, RB Cundall - Biochemistry, 1985 - ACS Publications
Revised Manuscript Received February 20, 1985 abstract: A fluorescent phospholipid derivative, the fluoresceinthiocarbamyl adduct of a natural phos-phatidylethanolamine, has been …
Number of citations: 208 pubs.acs.org
PLG Chong, G Weber - Biochemistry, 1983 - ACS Publications
Parkson L.-G. Chong1 and Gregorio Weber* abstract: Small unilamellar vesicles (SUV) and multila-mellar vesicles (MLV) of dimyristoyl-La-phosphatidylcholine (DMPC) and dipalmitoyl-…
Number of citations: 132 pubs.acs.org
ED Cehelnik, RB Cundall, JR Lockwood… - Chemical Physics …, 1974 - Elsevier
The absorption and fluorescence spectra, fluorescence yields and decay times of all trans-1,6-diphenyl-1,3,5-hexatriene (DPH) have been measured over a range of temperature in …
Number of citations: 53 www.sciencedirect.com
S Wang, JM Beechem, E Gratton, M Glaser - Biochemistry, 1991 - ACS Publications
Departments of Biochemistry and Physics, University of Illinois at Urbana-Champaign, Urbana, Illinois 61801 Received October 9, 1990; Revised Manuscript Received March 15, 1991 …
Number of citations: 79 pubs.acs.org
K Kinosita Jr, R Kataoka, Y Kimura, O Gotoh… - Biochemistry, 1981 - ACS Publications
Kazuhiko Kinosita, Jr., Ryoichi Kataoka, Yoshiaki Kimura, Osamu Gotoh, and Akira Ikegami* abstract: A fluorescent probe, 1, 6-diphenyl-1, 3, 5-hexatriene, was incorporated in four …
Number of citations: 131 pubs.acs.org
A Kawski, A Kubicki, B Kukliński, I Gryczyński - Journal of Photochemistry …, 1993 - Elsevier
The effect of temperature on the absorption and fluorescence properties of 1,6-diphenyl-1,3,5-hexatriene (DPH) in poly(vinyl alcohol) (PVA) film was investigated in the range 295–428 K…
Number of citations: 57 www.sciencedirect.com

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